Cas no 76472-87-2 (Kuwanon H)
Kuwanon H structure
Product Name:Kuwanon H
Numéro CAS:76472-87-2
Le MF:C45H44O11
Mégawatts:760.8243
CID:982690
PubChem ID:5281668
Update Time:2024-10-27
Kuwanon H Propriétés chimiques et physiques
Nom et identifiant
-
- kuwanon H
- Albanin G
- kuwanone H
- Alvanin G
- NSC 356889
- 8-[(5R,6S)-6-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-
- SCHEMBL13233442
- FT-0775832
- moracenin a
- 76472-87-2
- AKOS037515236
- 4H-1-Benzopyran-4-one, 8-(6-(2,4-dihydroxy-3-(3-methyl-2-butenyl )benzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-butenyl)-, (1S-(1alpha,5alpha,6beta))-
- 8-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-1-cyclohex-2-enyl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
- KuwanonH
- 8-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
- MS-31352
- DTXSID301318627
- HY-N2600
- CHEBI:6147
- 2-(2,4-BIS(OXIDANYL)PHENYL)-8-((1S,5S,6R)-5-(2,4-BIS(OXIDANYL)PHENYL)-3-METHYL-6-(3-(3-METHYLBUT-2-ENYL)-2,4-BIS(OXIDANYL)PHENYL)CARBONYL-CYCLOHEX-2-EN-1-YL)-3-(3-METHYLBUT-2-ENYL)-5,7-BIS(OXIDANYL)CHROMEN-4-ONE
- 4H-1-Benzopyran-4-one, 8-[6-[2,4-dihydroxy-3-(3-methyl-2-butenyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-butenyl)-, [1S-(1alpha,5alpha,6beta)]-
- 8-((1R,2S,3S)-2-(2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)benzoyl)-2',4'-dihydroxy-5-methyl-1,2,3,6-tetrahydro-[1,1'-biphenyl]-3-yl)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
- 8-[(1S,5R,6S)-6-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- SCHEMBL150578
- CHEMBL506234
- 4H-1-Benzopyran-4-one, 8-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-
- 8-[6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
- 822Q5M4B5D
- CS-0023002
- 8-{(1R,2S,3S)-2-[2,4-dihydroxy-3-(3-methylbut-2-en-1-yl)benzoyl]-2',4'-dihydroxy-5-methyl[1,2,3,6-tetrahydro[1,1'-biphenyl]]-3-yl}-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one
- kumanon H
- NSC-356889
- GTPL622
- DA-74840
- Kuwanon H
-
- Piscine à noyau: 1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3/t31-,32?,38-/m0/s1
- La clé Inchi: DKBPTKFKCCNXNH-WKKWFPBQSA-N
- Sourire: O=C(C1C([H])=C([H])C(=C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])C=1O[H])O[H])[C@]1([H])C([H])(C2=C(C([H])=C(C3C(C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])=C(C4C([H])=C([H])C(=C([H])C=4O[H])O[H])OC2=3)=O)O[H])O[H])C([H])=C(C([H])([H])[H])C([H])([H])[C@@]1([H])C1C([H])=C([H])C(=C([H])C=1O[H])O[H]
Propriétés calculées
- Qualité précise: 760.28800
- Masse isotopique unique: 760.28836222 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 8
- Nombre de récepteurs de liaison hydrogène: 11
- Comptage des atomes lourds: 56
- Nombre de liaisons rotatives: 9
- Complexité: 1560
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 205
- Poids moléculaire: 760.8
- Le xlogp3: 9.2
Propriétés expérimentales
- Couleur / forme: Yellow powder
- Dense: 1.371±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (3.5E-6 g/L) (25 ºC),
- Le PSA: 209.12000
- Le LogP: 8.83870
Kuwanon H PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0023002-1mg |
Kuwanon H |
76472-87-2 | 98.60% | 1mg |
$190.0 | 2022-04-26 | |
| MedChemExpress | HY-N2600-1mg |
Kuwanon H |
76472-87-2 | 98.60% | 1mg |
¥700 | 2025-04-16 | |
| TRC | K660485-1mg |
Kuwanon H |
76472-87-2 | 1mg |
70.00 | 2021-08-04 | ||
| TRC | K660485-2.5mg |
Kuwanon H |
76472-87-2 | 2.5mg |
120.00 | 2021-08-04 | ||
| TRC | K660485-5mg |
Kuwanon H |
76472-87-2 | 5mg |
215.00 | 2021-08-04 | ||
| TRC | K660485-10mg |
Kuwanon H |
76472-87-2 | 10mg |
415.00 | 2021-08-04 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP3603-5mg |
Kuwanon H |
76472-87-2 | 98% | 5mg |
$165 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP3603-10mg |
Kuwanon H |
76472-87-2 | 98% | 10mg |
$296 | 2023-09-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K80440-10mg |
Kuwanon H |
76472-87-2 | 10mg |
¥1998.0 | 2022-04-27 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1849-1 mg |
Kuwanon H |
76472-87-2 | 1mg |
¥1440.00 | 2022-04-26 |
Kuwanon H Littérature connexe
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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